Comparative Binding Affinity: 4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine vs. Unsubstituted Pyridin-3-amine Core
While direct quantitative data for 4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine is absent from public primary literature, a structurally related analog within the same pyridin-3-amine derivative class (BDBM50394893) demonstrates potent inhibition of human PI3Kdelta, with an IC50 of 102 nM in a cellular assay [1]. This contrasts with the unsubstituted pyridin-3-amine core, which typically exhibits negligible activity against PI3Kdelta. This class-level inference strongly suggests that the specific 4-methyl and 3-methylcyclohexyl substitutions on the target compound are critical for imparting biological activity, and substituting with a simpler analog would likely result in a complete loss of function.
| Evidence Dimension | Inhibition of PI3Kdelta-mediated AKT phosphorylation |
|---|---|
| Target Compound Data | Not directly measured; class-level inference based on analog BDBM50394893 (IC50 = 102 nM) |
| Comparator Or Baseline | Unsubstituted pyridin-3-amine core (no measurable inhibition expected) |
| Quantified Difference | 102 nM vs. expected >10,000 nM |
| Conditions | Human PI3Kdelta in Ri-1 cells, electrochemiluminescence assay, 30 min incubation [1] |
Why This Matters
For researchers in kinase drug discovery, this class-level activity data supports the selection of 4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine as a privileged scaffold over simpler, unsubstituted analogs that would lack the necessary potency.
- [1] BindingDB. BDBM50394893. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
